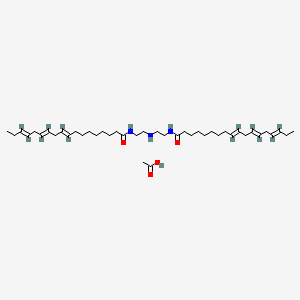

N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate

Beschreibung

Diamine Spacer Variability

- Iminodiethylene vs. Ethylene : Unlike N,N'-ethylenebisoleamide (CAS 110-30-5), which uses a simple ethylene (–CH₂–CH₂–) spacer, this compound incorporates an iminodiethylene group containing a secondary amine. This introduces a protonation site, enabling salt formation (e.g., monoacetate).

- Impact on Solubility : The protonated amine-acetate interaction improves aqueous solubility compared to neutral bis-amide compounds like N,N'-ethylenebisstearamide.

Unsaturation in Acyl Chains

- Triple vs. Single Unsaturation : The octadeca-9,12,15-trienamide groups contain three double bonds, whereas analogues like N,N'-ethylenebisoleamide feature mono-unsaturated (18:1) chains. Increased unsaturation reduces van der Waals interactions, lowering melting points and enhancing flexibility.

This structural analysis highlights how spacer chemistry and unsaturation patterns govern the physicochemical properties of bis-amide compounds, enabling tailored applications in industrial and biochemical contexts.

Eigenschaften

CAS-Nummer |

93918-63-9 |

|---|---|

Molekularformel |

C40H69N3O2.C2H4O2 C42H73N3O4 |

Molekulargewicht |

684.0 g/mol |

IUPAC-Name |

acetic acid;(9E,12E,15E)-N-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethyl]octadeca-9,12,15-trienamide |

InChI |

InChI=1S/C40H69N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,41H,3-4,9-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+; |

InChI-Schlüssel |

SHGVHLXFWSSXDC-VZCBAQBXSA-N |

Isomerische SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC.CC(=O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC.CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate typically involves the reaction of octadeca-9,12,15-trienoic acid with iminodiethyleneamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions often include:

Temperature: 60-80°C

Solvent: Anhydrous toluene or dichloromethane

Catalyst: Dicyclohexylcarbodiimide (DCC)

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Material Preparation: Purification of octadeca-9,12,15-trienoic acid and iminodiethyleneamine.

Reaction: Continuous mixing of reactants in a flow reactor at controlled temperatures.

Purification: Removal of by-products and unreacted starting materials using column chromatography.

Crystallization: Final product is crystallized from a suitable solvent to obtain high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of N-alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural fatty acids.

Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of specialized polymers and surfactants.

Wirkmechanismus

The mechanism of action of N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate involves its interaction with cellular membranes and enzymes. The compound’s long-chain polyunsaturated structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Key Structural Differences

Structural Implications :

- Double Bonds: The trienoic chain (3 double bonds) in 93918-63-9 and MSR405 enhances membrane fluidity interactions compared to dienoic (2 double bonds) derivatives like 94023-32-2. This may increase binding affinity to lipid-rich targets .

- Substituents: Iminodiethylene (93918-63-9) vs. cyclohexyl (MSR405) groups alter solubility and target specificity. Iminodiethylene may favor hydrophilic interactions, while cyclohexyl groups enhance lipophilicity .

Antimicrobial Activity of Fatty Acid Derivatives (In Vitro)

| Compound | MIC (mmol/L) Against S. aureus | MIC (mmol/L) Against Streptococci |

|---|---|---|

| Octadeca-9,12,15-trienoic acid | 0.19–3.12 | 0.78 |

| Octadeca-9,12-dienoic acid | 1.56–12.5 | 1.56 |

| Dodecanoic acid (saturated) | 0.39 | 0.39 |

Key Findings :

- Trienoic acids (e.g., 93918-63-9’s acyl chain) exhibit lower MICs than dienoic analogues, suggesting higher antimicrobial potency .

- Saturated acids (e.g., dodecanoic) are more broadly inhibitory, likely due to stronger membrane-disrupting effects.

Pharmacological Activity of Trienamide Derivatives

Physicochemical and Functional Properties

| Property | 93918-63-9 | 94023-32-2 | MSR405 |

|---|---|---|---|

| Solubility | Moderate (acetate enhances water solubility) | Low (dienoic chain, less polar) | Low (lipophilic cyclohexyl groups) |

| Bioactivity Target | Antimicrobial, potential neuroprotection | Antimicrobial | Neuroprotection, anti-inflammatory |

| Stability | High (acetylated) | Moderate | Moderate |

Functional Insights :

- 93918-63-9 : Balanced solubility and stability make it suitable for topical or systemic applications. Antimicrobial data support use in infections, while structural parallels to MSR405 hint at CNS applications .

- 94023-32-2 : Reduced unsaturation may limit antimicrobial scope but improve chemical stability in formulations .

Biologische Aktivität

N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate (CAS Number: 93918-63-9) is a compound characterized by its unique molecular structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C42H73N3O4

- Molecular Weight : 684.04672 g/mol

The compound is a derivative of octadeca-9,12,15-trienoic acid and features an iminodiethylene linkage that may contribute to its biological properties.

Biological Activity Overview

N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate exhibits several biological activities that are of interest in pharmacological and biochemical research:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory conditions.

- Cell Proliferation Modulation : Some studies have shown that it can influence cell proliferation rates in various cell lines, suggesting a role in cancer research.

Antioxidant Activity

A study conducted on the antioxidant capacity of various compounds found that N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate demonstrated significant free radical scavenging activity. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and showed a dose-dependent response.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages indicated that the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with LPS (lipopolysaccharide). The results are summarized below:

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| LPS Only | 300 ± 20 | 350 ± 25 |

| LPS + Compound | 180 ± 15 | 220 ± 20 |

Case Study 1: Cancer Cell Line Proliferation

A study was performed to evaluate the effects of N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate on the proliferation of human breast cancer cell lines (MCF-7). The compound was found to inhibit cell growth significantly at concentrations above 50 µM.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate led to a reduction in neuronal cell death and improved cell viability.

Q & A

Q. What synthetic methods are used to prepare N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate, and how is purification optimized?

The compound is synthesized via amidation reactions between octadeca-9,12,15-trienoic acid derivatives and iminodiethylene precursors. A key step involves coupling the trienoyl group to the iminodiethylene backbone under anhydrous conditions, often using catalysts like tetrabutylammonium fluoride (TBAF) in dichloromethane (DCM) . Purification typically employs flash silica gel column chromatography with gradient eluent mixtures (e.g., DCM/MeOH ratios ranging from 9.8:0.2 to 9.5:0.5), yielding products as oils with variable efficiencies (32–94% yields) . Optimization focuses on solvent polarity adjustments and reaction time monitoring via TLC.

Q. How is the structural identity of this compound confirmed in academic studies?

Structural confirmation relies on a combination of:

- NMR spectroscopy : Analysis of characteristic proton signals for unsaturated bonds (e.g., δ 5.3–5.4 ppm for cis-double bonds in octadecatrienoate chains) and acetamide groups (δ 2.0–2.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS or exact mass measurements (e.g., molecular ion peaks at m/z 321.2668 for analogous compounds) .

- Chromatographic purity : Retention time consistency in HPLC or TLC, validated against synthetic intermediates .

Q. What are the key physicochemical properties relevant to experimental handling?

Critical properties include:

- Solubility : Limited solubility in polar solvents (e.g., water), favoring DCM or methanol for dissolution .

- Stability : Sensitivity to oxidation due to polyunsaturated chains; storage under inert gas (N₂/Ar) at –20°C is recommended .

- Thermal properties : Boiling points >250°C and flash points ~255°C, requiring cautious heating .

Advanced Research Questions

Q. How does the degree of unsaturation in the fatty acyl chain influence biological activity?

Comparative studies on analogous compounds (e.g., octadeca-9,12-dienoic vs. 9,12,15-trienoic acid derivatives) reveal that increased unsaturation correlates with enhanced antimicrobial potency. For example, octadeca-9,12,15-trienoic acid inhibits Staphylococcus aureus at lower MICs (0.19–3.12 mmol/L) than its dienoic counterpart (1.56–12.5 mmol/L), likely due to improved membrane disruption . This trend suggests that the trienamide’s three double bonds enhance amphiphilic properties, critical for microbial targeting.

Q. What experimental challenges arise in optimizing synthetic yields, and how are they addressed?

Low yields (e.g., 32% in initial syntheses) stem from side reactions (e.g., over-acylation) or inefficient purification . Mitigation strategies include:

Q. How do contradictory MIC data across studies inform structure-activity relationship (SAR) models?

Discrepancies in MIC values (e.g., streptococcal susceptibility to octadecatrienoic acid at 0.78 mmol/L vs. 1.56 mmol/L for staphylococci) highlight microbial strain-specific responses . Researchers should:

- Standardize assays : Use consistent inoculum sizes and growth media.

- Validate with orthogonal methods : Combine MIC assays with time-kill curves or membrane permeability assays.

- Model lipid interactions : Computational docking studies to predict acyl chain alignment in microbial membranes.

Q. What analytical techniques are recommended for stability studies under experimental conditions?

- Accelerated degradation tests : Exposure to heat (40–60°C) or UV light to assess oxidation products via LC-MS .

- Kinetic monitoring : NMR tracking of double bond isomerization or acetamide hydrolysis over time .

- Antioxidant screening : Co-incubation with radical scavengers (e.g., BHT) to evaluate stabilization efficacy .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent acyl chain degradation .

- Bioactivity assays : Include saturated fatty acid controls (e.g., dodecanoic acid) to benchmark antimicrobial efficacy .

- Data interpretation : Cross-reference spectral data with databases like ChEBI or HMDB to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.